molecular formula C9H16FNO4 B12452199 Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B12452199
M. Wt: 221.23 g/mol
InChI Key: ACQRQGJAAZKRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H16FNO4 and a molecular weight of 221.23 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and two hydroxyl groups attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-fluoropyrrolidine-1-carboxylate with appropriate reagents to introduce the hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carbonyl compounds from oxidation, hydrogenated products from reduction, and substituted pyrrolidine derivatives from substitution reactions .

Scientific Research Applications

Tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

tert-butyl 4-fluoro-3,3-dihydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16FNO4/c1-8(2,3)15-7(12)11-4-6(10)9(13,14)5-11/h6,13-14H,4-5H2,1-3H3

InChI Key

ACQRQGJAAZKRJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(O)O)F

Origin of Product

United States

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